5,5'-(Pyrazine-2,6-diyl)diisophthalic acid
CAS No.:
Cat. No.: VC13765933
Molecular Formula: C20H12N2O8
Molecular Weight: 408.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H12N2O8 |
|---|---|
| Molecular Weight | 408.3 g/mol |
| IUPAC Name | 5-[6-(3,5-dicarboxyphenyl)pyrazin-2-yl]benzene-1,3-dicarboxylic acid |
| Standard InChI | InChI=1S/C20H12N2O8/c23-17(24)11-1-9(2-12(5-11)18(25)26)15-7-21-8-16(22-15)10-3-13(19(27)28)6-14(4-10)20(29)30/h1-8H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) |
| Standard InChI Key | GQKPHYZMAWZSTA-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CN=CC(=N2)C3=CC(=CC(=C3)C(=O)O)C(=O)O |
| Canonical SMILES | C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CN=CC(=N2)C3=CC(=CC(=C3)C(=O)O)C(=O)O |
Introduction
5,5'-(Pyrazine-2,6-diyl)diisophthalic acid is a complex organic compound characterized by its unique molecular structure and functional properties. It belongs to the class of diacid compounds and is recognized for its potential applications in the synthesis of metal-organic frameworks (MOFs) due to its ability to act as a versatile linker. The compound is denoted by the chemical formula C20H12N2O8 and has a molecular weight of 408.32 g/mol .
Synthesis and Characterization
The synthesis of 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid typically involves multi-step organic reactions. Common methods include the use of commercially available precursors, with critical reaction conditions such as temperature, solvent choice, and reaction time being optimized to ensure high yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Applications
5,5'-(Pyrazine-2,6-diyl)diisophthalic acid finds applications primarily in materials science and coordination chemistry, particularly for its role in constructing MOFs. These frameworks exhibit interesting properties such as porosity and stability, making them suitable for gas adsorption applications. Research continues into exploring new applications in catalysis and environmental remediation through innovative framework designs utilizing this compound.
Safety and Handling
Handling of 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid requires caution due to its chemical properties. It is classified with hazard statements such as H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Storage should be in a sealed container at room temperature .
Safety Precautions
| Precautionary Statement | Description |
|---|---|
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/eye protection/face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume